molecular formula C9H7NO3S B15207286 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid

4-(Methylthio)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B15207286
M. Wt: 209.22 g/mol
InChI Key: QWKPMYWWQFPBMM-UHFFFAOYSA-N
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Description

4-(Methylthio)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

4-methylsulfanyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-14-6-4-2-3-5-7(6)10-8(13-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

QWKPMYWWQFPBMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)C(=O)O

Origin of Product

United States

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